molecular formula C15H14F3N3O3 B12454946 N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12454946
M. Wt: 341.28 g/mol
InChI Key: DIZJXJKRDFIHGJ-UHFFFAOYSA-N
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Description

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic anhydride to form an intermediate, which is then reacted with guanidine to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Uniqueness

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is unique due to the presence of both a trifluoromethyl group and a glycine moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H14F3N3O3

Molecular Weight

341.28 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-11(7-12(20-14)15(16,17)18)9-3-5-10(24-2)6-4-9/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

DIZJXJKRDFIHGJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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